molecular formula C9H6ClN3OS B370733 2-chloro-N-(1,3-thiazol-2-yl)pyridine-3-carboxamide CAS No. 85678-90-6

2-chloro-N-(1,3-thiazol-2-yl)pyridine-3-carboxamide

Cat. No.: B370733
CAS No.: 85678-90-6
M. Wt: 239.68g/mol
InChI Key: RPAKXEZSINUUCW-UHFFFAOYSA-N
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Description

2-chloro-N-(1,3-thiazol-2-yl)pyridine-3-carboxamide is a heterocyclic compound that contains a thiazole ring and a pyridine ring. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(1,3-thiazol-2-yl)pyridine-3-carboxamide typically involves the reaction of 2-chloronicotinic acid with thioamide derivatives under specific conditions. One common method includes the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the carboxylic acid group of 2-chloronicotinic acid and the thioamide group of the thiazole derivative .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(1,3-thiazol-2-yl)pyridine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of the corresponding amine or alcohol derivatives.

    Substitution: Formation of substituted pyridine derivatives with various functional groups.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(1,3-benzothiazol-2-yl)pyridine-3-carboxamide
  • 2-chloro-N-(1,3-oxazol-2-yl)pyridine-3-carboxamide
  • 2-chloro-N-(1,3-imidazol-2-yl)pyridine-3-carboxamide

Uniqueness

2-chloro-N-(1,3-thiazol-2-yl)pyridine-3-carboxamide is unique due to the presence of both a thiazole and a pyridine ring, which confer distinct electronic and steric properties. This combination enhances its biological activity and makes it a versatile compound for various applications .

Properties

IUPAC Name

2-chloro-N-(1,3-thiazol-2-yl)pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClN3OS/c10-7-6(2-1-3-11-7)8(14)13-9-12-4-5-15-9/h1-5H,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPAKXEZSINUUCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)Cl)C(=O)NC2=NC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>36 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49665902
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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